![molecular formula C17H20F3N5 B7059903 N-[1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-2-(trifluoromethyl)pyridin-4-amine](/img/structure/B7059903.png)
N-[1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-2-(trifluoromethyl)pyridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-2-(trifluoromethyl)pyridin-4-amine is a complex organic compound that features a unique combination of pyrimidine, piperidine, and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-2-(trifluoromethyl)pyridin-4-amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine and pyridine intermediates, followed by their coupling through a piperidine linker. Common reagents used in these reactions include halogenated pyrimidines, piperidine derivatives, and trifluoromethylated pyridines. The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-2-(trifluoromethyl)pyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium cyanide.
Major Products
The major products formed from these reactions include N-oxides, amine derivatives, and substituted pyridines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-2-(trifluoromethyl)pyridin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-2-(trifluoromethyl)pyridin-4-amine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]-4-(methylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide
- Other pyrimidine and piperidine derivatives with similar structural motifs.
Uniqueness
N-[1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-2-(trifluoromethyl)pyridin-4-amine stands out due to its trifluoromethyl group, which imparts unique chemical properties such as increased lipophilicity and metabolic stability. This makes the compound particularly valuable in drug development and other applications where these properties are desirable.
Properties
IUPAC Name |
N-[1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-2-(trifluoromethyl)pyridin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3N5/c1-11-9-16(23-12(2)22-11)25-7-4-13(5-8-25)24-14-3-6-21-15(10-14)17(18,19)20/h3,6,9-10,13H,4-5,7-8H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWEWLDCGQHZRQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)N2CCC(CC2)NC3=CC(=NC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[4-(2-Chlorophenyl)piperazin-1-yl]-4-methylsulfonylbutan-1-one](/img/structure/B7059824.png)
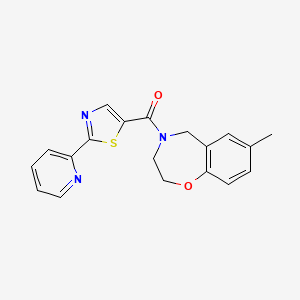
![N-methyl-N-[2-(7-methyl-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B7059830.png)

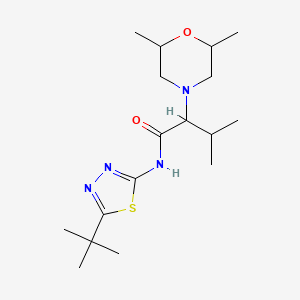
![N,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]-1-(4-phenylphenyl)triazole-4-carboxamide](/img/structure/B7059860.png)
![5-[(5-Ethyl-1,3-thiazol-2-yl)methyl-methylamino]-3-methyl-1,2-thiazole-4-carbonitrile](/img/structure/B7059893.png)
![1-[1-(4-cyano-5,6-dimethylpyridazin-3-yl)pyrrolidin-2-yl]-N-methylmethanesulfonamide](/img/structure/B7059896.png)

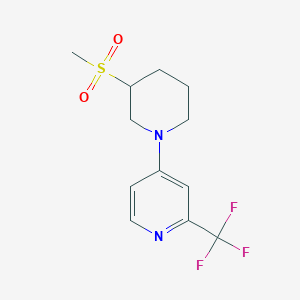
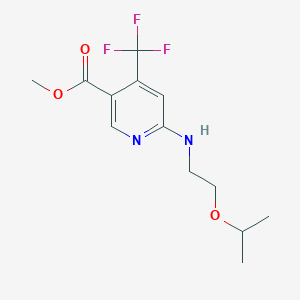
![5-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1-(4-phenylphenyl)triazole-4-carboxamide](/img/structure/B7059925.png)
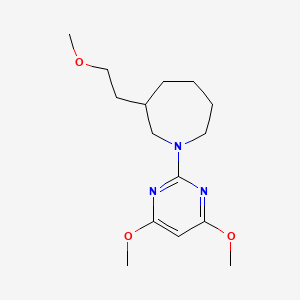
![2-(methylamino)-N-[(2-propan-2-yloxan-3-yl)methyl]benzamide](/img/structure/B7059941.png)
